3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides It is characterized by the presence of a triazine ring substituted with chloro and methoxy groups, and a benzenesulfonamide moiety
Mechanism of Action
Mode of Action
The compound is a derivative of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), which is known to be a highly reactive compound . The mode of action of this compound involves the formation of an active ester with carboxylic acids, releasing a molecule of N-methylmorpholinium (NMM). This resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
Given its reactivity, it’s likely that it could influence a variety of biochemical pathways, particularly those involving carboxylic acid derivatives such as amides, esters, and anhydrides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the rate at which it undergoes reactions . Furthermore, the compound’s stability and reactivity can be influenced by the storage conditions, with optimal conditions being an inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with benzenesulfonamide under specific conditions. One common method involves the use of a base such as sodium carbonate in a solvent like methanol. The reaction is carried out at a controlled temperature, usually around 20°C, and the product is isolated by extraction and purification techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in solvents such as methanol, ethanol, or dichloromethane under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield N-alkylated products, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections due to its sulfonamide moiety.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-dimethoxy-1,3,5-triazine: A related compound used in peptide coupling reactions.
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used in organic synthesis.
Uniqueness
3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is unique due to its combined triazine and sulfonamide functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O4S/c1-20-11-15-10(16-12(17-11)21-2)7-14-22(18,19)9-5-3-4-8(13)6-9/h3-6,14H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGORUYFGLXUEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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